molecular formula C24H23N3O3S B2894897 3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 863593-48-0

3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B2894897
CAS No.: 863593-48-0
M. Wt: 433.53
InChI Key: QLKVNPNWJPRMHA-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a central benzamide core substituted with 3,4-diethoxy groups on the benzene ring. The amide nitrogen is linked to a 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl moiety, which introduces a fused thiazolo-pyridine heterocyclic system.

Properties

IUPAC Name

3,4-diethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-4-29-20-12-11-16(14-21(20)30-5-2)22(28)26-18-9-6-8-17(15(18)3)23-27-19-10-7-13-25-24(19)31-23/h6-14H,4-5H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKVNPNWJPRMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolo[5,4-b]pyridine core, followed by functionalization of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,4-DIETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The benzamide core may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

3,4-Dimethoxy vs. 3,4-Diethoxy Substituents

A closely related compound, 3,4-dimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (), shares a benzamide scaffold but differs in substituents: methoxy groups replace the ethoxy groups at the 3,4-positions.

Aryl and Heteroaryl Modifications

Compounds such as (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides () feature thiadiazole and quinoxaline moieties instead of the thiazolo-pyridine system. These variations highlight the role of heterocycles in modulating electronic properties and binding interactions.

Heterocyclic Moieties and Their Impact

Thiazolo-Pyridine vs. Imidazo-Thiazole

The target compound’s thiazolo[5,4-b]pyridine moiety contrasts with the imidazo[2,1-b]thiazole group in the dimethoxy analog (). The fused pyridine ring in the former introduces additional nitrogen atoms, which could influence π-π stacking interactions or metal coordination in biological targets .

Thiadiazole and Triazolo-Thiadiazinone Systems

Compounds such as 3-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide () and triazolo-thiadiazinone derivatives () employ smaller heterocycles like thiadiazole, which are less bulky but may offer distinct metabolic stability profiles. For example, the thiadiazole ring in has a molar mass of 295.36 g/mol, suggesting a compact structure compared to the larger thiazolo-pyridine system in the target compound .

Physicochemical and Pharmacokinetic Inferences

While direct data for the target compound are unavailable, structural analogs provide insights:

  • Metabolic Stability : Thiazolo-pyridine systems, with multiple nitrogen atoms, may undergo slower oxidative metabolism compared to thiadiazoles, which are prone to hydrolytic cleavage .

Data Table: Structural and Inferred Properties of Comparable Compounds

Compound Name (Reference) Benzamide Substituents Heterocyclic Moiety Key Inferred Properties
Target Compound 3,4-Diethoxy Thiazolo[5,4-b]pyridine High lipophilicity; potential kinase inhibition
3,4-Dimethoxy analog () 3,4-Dimethoxy Imidazo[2,1-b]thiazole Moderate solubility; possible CNS activity
3-Methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide () 3-Methyl 1,3,4-Thiadiazole Compact structure (295.36 g/mol); metabolic liability
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides () Variable aryl groups Thiadiazole + quinoxaline Enhanced hydrogen bonding; fluorescence potential

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